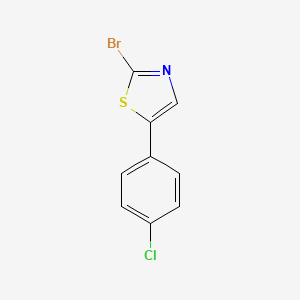

2-bromo-5-(4-clorofenil)-1,3-tiazol

Descripción general

Descripción

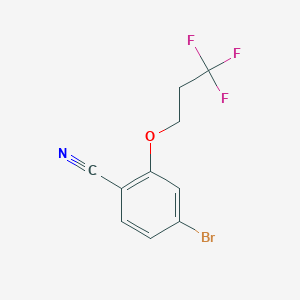

“2-Bromo-5-(4-chlorophenyl)thiazole” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 274.57 .

Synthesis Analysis

Thiazoles can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another synthesis method involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C9H5BrClNS/c10-9-8 (13-5-12-9)6-3-1-2-4-7 (6)11/h1-5H .

Aplicaciones Científicas De Investigación

Síntesis orgánica: reacciones de acoplamiento cruzado de Suzuki

2-Bromo-5-(4-clorofenil)tiazol: es un intermedio valioso en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki. Este compuesto puede sufrir reacciones catalizadas por paladio con ácidos bórnicos para formar estructuras biarílicas, que son componentes centrales en varios productos farmacéuticos y materiales orgánicos . La capacidad de arilar selectivamente el anillo tiazol abre caminos para sintetizar moléculas complejas con actividad biológica potencial.

Propiedades electrónicas y ópticas no lineales (NLO)

Las propiedades electrónicas de los derivados de 2-bromo-5-(4-clorofenil)tiazol se han estudiado utilizando la teoría funcional de la densidad (DFT). Estos compuestos exhiben interesantes características electrónicas que son valiosas en el desarrollo de materiales ópticos no lineales . Los materiales NLO son cruciales para aplicaciones como conmutación óptica, modulación y sistemas de telecomunicaciones.

Estudios del potencial electrostático molecular

Los estudios del potencial electrostático molecular (MEP) de los derivados de 2-bromo-5-(4-clorofenil)tiazol brindan información sobre la reactividad de estas moléculas. Los estudios MEP ayudan a comprender los sitios de ataque electrófilo y las reacciones nucleófilas, lo cual es esencial para diseñar moléculas con perfiles de reactividad deseados para la síntesis química y el diseño de fármacos .

Actividades antimicrobianas

Los derivados sintetizados a partir de 2-bromo-5-(4-clorofenil)tiazol se han evaluado para sus actividades antimicrobianas. Algunos de estos compuestos muestran resultados prometedores contra bacterias como Escherichia coli, lo que podría conducir al desarrollo de nuevos agentes antibacterianos . La relación estructura-actividad derivada de estos estudios puede guiar la síntesis de compuestos antimicrobianos más potentes.

Propiedades antioxidantes

Las propiedades antioxidantes de los derivados de 2-bromo-5-(4-clorofenil)tiazol también se han explorado. Ciertos derivados demuestran actividades antioxidantes significativas, que son beneficiosas para combatir las enfermedades relacionadas con el estrés oxidativo . Estos hallazgos podrían contribuir al desarrollo de nuevos antioxidantes para uso terapéutico.

Actividad de eliminación de óxido nítrico

Algunos derivados de 2-bromo-5-(4-clorofenil)tiazol se han evaluado por su actividad de eliminación de óxido nítrico. Esta actividad es importante porque el exceso de óxido nítrico en el cuerpo puede provocar enfermedades inflamatorias. Los compuestos que pueden eliminar eficazmente el óxido nítrico tienen potencial como agentes antiinflamatorios .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Thiazoles have been found in many potent biologically active compounds, and they have been observed to have several biological activities . Therefore, future research could focus on designing and developing new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in diabetes therapy .

Mode of Action

If it acts similarly to other sglt2 inhibitors, it would work by inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors generally affect the renal glucose reabsorption pathway .

Result of Action

If it acts as an sglt2 inhibitor, it would lead to a reduction in blood glucose levels .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi . It interacts with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The binding of 2-Bromo-5-(4-chlorophenyl)thiazole to topoisomerase II results in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and cell death . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 2-Bromo-5-(4-chlorophenyl)thiazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-5-(4-chlorophenyl)thiazole can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-(4-chlorophenyl)thiazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of 2-Bromo-5-(4-chlorophenyl)thiazole to topoisomerase II results in the formation of DNA double-strand breaks, which triggers a G2 cell cycle arrest and ultimately leads to cell death . Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-(4-chlorophenyl)thiazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-Bromo-5-(4-chlorophenyl)thiazole can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of 2-Bromo-5-(4-chlorophenyl)thiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Bromo-5-(4-chlorophenyl)thiazole can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxic effects rather than enhanced therapeutic benefits.

Metabolic Pathways

2-Bromo-5-(4-chlorophenyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism . This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites . Additionally, 2-Bromo-5-(4-chlorophenyl)thiazole can influence the synthesis and degradation of biomolecules, further impacting cellular metabolic processes.

Transport and Distribution

The transport and distribution of 2-Bromo-5-(4-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 2-Bromo-5-(4-chlorophenyl)thiazole within specific tissues and organs are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

The subcellular localization of 2-Bromo-5-(4-chlorophenyl)thiazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-Bromo-5-(4-chlorophenyl)thiazole within these compartments can influence its interactions with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJHIAUUWANTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

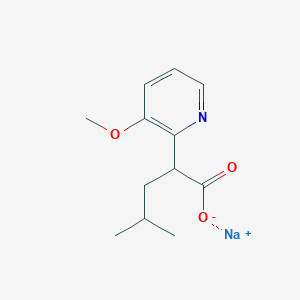

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)

![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)